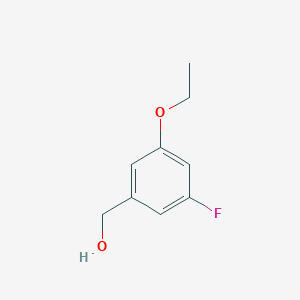

3-Ethoxy-5-fluorobenzyl alcohol

Beschreibung

Contextualizing Benzyl (B1604629) Alcohol Derivatives in Contemporary Chemical Science

Benzyl alcohol (C₆H₅CH₂OH) is the simplest aromatic alcohol and serves as a foundational structure for a vast array of derivatives. wikipedia.org These compounds are characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. ontosight.ai The reactivity of benzyl alcohol is influenced by both the hydroxyl group, which behaves similarly to that in aliphatic alcohols, and the adjacent aromatic ring. chemcess.com

Benzyl alcohol derivatives are significant in several areas of chemical science. They are widely used as precursors for the synthesis of esters and ethers for the fragrance, flavor, and pharmaceutical industries. wikipedia.org Furthermore, they serve as versatile solvents for inks, paints, and coatings. wikipedia.org In more specialized academic research, the chemical modification of benzyl alcohols is explored to create tailored reagents for specific applications, such as developing more selective cleaning agents for historical oil paintings in art conservation. rijksmuseum.nl The ability to modify the benzene ring with various substituents allows for the fine-tuning of the molecule's physical and chemical properties, making benzyl alcohol derivatives a cornerstone in synthetic organic chemistry. ontosight.ai

Significance of Fluorinated Organic Compounds in Advanced Research

The incorporation of fluorine into organic molecules has a profound impact on their properties, a strategy widely employed in medicinal chemistry and materials science. youtube.com The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org

The significance of fluorine in advanced research stems from several key effects:

Metabolic Stability: The strength of the C-F bond makes organofluorine compounds resistant to metabolic degradation, which can prolong the active life of a drug in the body. wikipedia.org

Enhanced Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, aiding its transport across biological membranes. researchgate.net

Modified Acidity and Basicity: The high electronegativity of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with biological targets. wikipedia.org

Conformational Changes: The introduction of fluorine can influence the preferred shape of a molecule, which is critical for its binding affinity to enzymes and receptors.

These unique properties have led to fluorine being present in approximately 25% of all pharmaceuticals. nih.gov The strategic placement of fluorine, as seen in 3-Ethoxy-5-fluorobenzyl alcohol, is a key tool for chemists designing new materials and therapeutic agents. youtube.comacs.org

Role of Ethoxy-Substituted Aromatics in Chemical Synthesis

The presence of an ethoxy group (–OCH₂CH₃), an example of an alkoxy group, on an aromatic ring significantly influences the molecule's reactivity and physical properties. Alkoxy groups are generally considered electron-donating, which activates the aromatic ring toward electrophilic substitution reactions. youtube.com This electronic effect directs new substituents to the ortho and para positions relative to the alkoxy group.

In the context of chemical synthesis, ethoxy-substituted aromatics are valuable intermediates. acs.org The ethoxy group can modify a molecule's solubility, lipophilicity, and ability to engage in hydrogen bonding, which are critical parameters in the design of compounds for biological applications. Methods for the synthesis of alkoxy-substituted aromatic compounds are well-established, often involving the reaction of a phenol (B47542) with an alkyl halide. acs.org The internal oxygen atom in such substituents can also influence the electronic properties and binding capabilities of the larger molecule. rsc.org Therefore, the ethoxy group in this compound plays a crucial role in modulating its chemical behavior and suitability as a precursor in multi-step synthetic pathways.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-ethoxy-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUDGBBLRUMYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organic Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 3-Ethoxy-5-fluorobenzyl alcohol, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its atomic connectivity and chemical environment.

High-Resolution 1H, 13C, and 19F NMR Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group, the benzylic protons, the aromatic protons, and the hydroxyl proton.

Ethoxy Group: A triplet at approximately 1.4 ppm would correspond to the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons. The methylene (OCH₂) protons would appear as a quartet around 4.0 ppm due to coupling with the methyl protons.

Benzylic Protons: The two protons of the CH₂OH group are expected to produce a singlet around 4.6 ppm. The exact chemical shift could vary depending on the solvent and concentration.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the range of 6.8-7.2 ppm. Due to the substitution pattern, complex splitting patterns (doublets or doublet of doublets) would be anticipated, influenced by both proton-proton and proton-fluorine couplings.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary significantly based on solvent, temperature, and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected.

Ethoxy Group Carbons: The methyl carbon (CH₃) would resonate at a higher field (around 15 ppm), while the methylene carbon (OCH₂) would be found further downfield (around 63 ppm).

Benzylic Carbon: The benzylic carbon (CH₂OH) would likely appear around 64 ppm.

Aromatic Carbons: The six aromatic carbons would have chemical shifts in the range of 100-165 ppm. The carbon directly bonded to the fluorine atom (C-F) would exhibit a large coupling constant (¹JCF) and its chemical shift would be significantly affected. The carbon attached to the ethoxy group (C-O) would also be shifted downfield. The presence of fluorine will induce observable C-F coupling for carbons two, three, and four bonds away (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of fluorine atoms. For this compound, a single signal is expected for the fluorine atom on the aromatic ring. The chemical shift would be indicative of a fluoroaromatic system and would likely show coupling to the ortho and meta protons on the ring.

| Group | Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| Ethoxy | -CH₃ | ~1.4 (t) | ~15 |

| -OCH₂- | ~4.0 (q) | ~63 | |

| Benzylic | -CH₂OH | ~4.6 (s) | ~64 |

| Aromatic | Ar-H | 6.8-7.2 (m) | 100-165 |

| Hydroxyl | -OH | Variable (br s) | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the triplet and quartet of the ethoxy group would confirm their connectivity. It would also help in assigning the aromatic protons by showing correlations between adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the ethoxy, benzylic, and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity across quaternary carbons and between different functional groups. For instance, correlations from the benzylic protons to the aromatic carbons would confirm the position of the benzyl (B1604629) alcohol moiety on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be useful in confirming the spatial arrangement of the substituents on the benzene ring.

Solid-State NMR for Material Characterization

While solution-state NMR is most common for this type of molecule, solid-state NMR (ssNMR) could be employed if the compound is crystalline. ssNMR can provide information about the molecular packing, polymorphism, and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C9H11FO2, by providing a highly accurate mass measurement of the molecular ion.

Electron Ionization (EI) mass spectrometry would likely lead to the following fragmentation patterns:

Molecular Ion Peak (M⁺•): A peak corresponding to the intact molecule at m/z 170.

Loss of H₂O: A peak at m/z 152, corresponding to the loss of a water molecule from the alcohol.

Loss of an Ethoxy Radical: A fragment at m/z 125 resulting from the cleavage of the ethoxy group.

Tropylium (B1234903) Ion Formation: A peak at m/z 109 could be observed due to the formation of a substituted tropylium ion, a common fragmentation pathway for benzyl derivatives.

| m/z | Predicted Fragment |

|---|---|

| 170 | [M]⁺• (Molecular Ion) |

| 152 | [M - H₂O]⁺• |

| 125 | [M - •OCH₂CH₃]⁺ |

| 109 | Substituted Tropylium Ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the alcohol and ether linkages in the 1050-1250 cm⁻¹ range.

A C-F stretching vibration, typically appearing as a strong band in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

| Frequency Range (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| 3200-3600 | Alcohol | O-H Stretch |

| 2850-3100 | Aliphatic/Aromatic | C-H Stretch |

| 1450-1600 | Aromatic Ring | C=C Stretch |

| 1050-1250 | Alcohol/Ether | C-O Stretch |

| 1000-1300 | Aryl Fluoride | C-F Stretch |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for verifying the purity of the synthesized compound and for analyzing any potential mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. These methods can also be coupled with mass spectrometry (GC-MS or LC-MS) to provide mass information for any impurities present. The choice between GC and HPLC would depend on the volatility and thermal stability of the compound. Given its structure, both techniques could potentially be applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a crucial technique for the separation, identification, and quantification of components within a mixture. For a compound like this compound, HPLC analysis would be tailored to its specific physicochemical properties, including its polarity, which is influenced by the hydroxyl, ethoxy, and fluoro groups on the benzyl structure.

The separation in HPLC is achieved based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). The choice of these two phases is critical for achieving optimal separation from any impurities or starting materials from its synthesis.

Typical HPLC Parameters for Analysis:

A standard approach for a moderately polar compound such as this compound would involve reverse-phase HPLC. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

A gradient elution method, where the composition of the mobile phase is changed over the course of the analysis, is often employed to ensure the efficient elution of all components in a sample with varying polarities. For instance, the analysis might commence with a higher proportion of the aqueous phase, gradually increasing the organic modifier concentration to elute more nonpolar compounds.

The detection of this compound is most commonly achieved using an ultraviolet (UV) detector. The aromatic ring in the molecule will absorb UV light at specific wavelengths, providing a quantifiable signal. The expected maximum absorption wavelength (λmax) would be determined by running a UV scan of a pure sample.

Research Findings:

While specific, published chromatograms for this compound are not widely available in the public domain, the expected results from an HPLC analysis can be inferred based on the analysis of structurally similar compounds. The primary outcome of an HPLC analysis is a chromatogram, which plots the detector response against retention time. The retention time is the characteristic time it takes for the compound to travel through the column to the detector and is a key identifier under a specific set of conditions.

The purity of a sample of this compound would be determined by the presence of a single major peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis when compared against a standard of known concentration. Any additional peaks would indicate the presence of impurities.

Data Table: Representative HPLC Method

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical, yet standard, set of conditions for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. Here, it is separated based on its boiling point and interactions with the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron impact (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z).

Expected GC-MS Data:

The output from a GC-MS analysis provides two key pieces of information: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer for the compound at that retention time.

The retention time in GC is primarily dependent on the compound's volatility and its affinity for the column's stationary phase. For this compound, a nonpolar or medium-polarity column (e.g., a 5% phenyl polysiloxane) would likely be used.

The mass spectrum is a molecular fingerprint. For this compound, the electron impact mass spectrum would be expected to show a molecular ion peak ([M]+), corresponding to the intact molecule's mass. However, due to the energetic nature of EI, significant fragmentation is also expected. This fragmentation pattern is highly characteristic and provides valuable structural information.

Expected fragmentation would likely involve the loss of the ethoxy group, the hydroxyl group, or cleavage of the benzyl C-C bond. The presence of fluorine would also influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Research Findings:

Detailed, peer-reviewed GC-MS fragmentation data specifically for this compound is scarce in readily accessible literature. However, a predictive analysis of its mass spectrum can be made. The molecular weight of this compound (C9H11FO2) is 170.18 g/mol . The molecular ion peak would therefore be expected at an m/z of 170.

Data Table: Predicted GC-MS Fragmentation

| m/z | Predicted Fragment Ion |

| 170 | [M]+ (Molecular Ion) |

| 152 | [M - H2O]+ |

| 141 | [M - C2H5]+ |

| 125 | [M - OC2H5]+ |

| 109 | [C6H4FO]+ |

| 95 | [C6H4F]+ |

| 77 | [C6H5]+ |

This table presents predicted major fragment ions for this compound under electron impact ionization. The relative abundances of these fragments would need to be confirmed by experimental data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3-Ethoxy-5-fluorobenzyl alcohol, these methods can elucidate the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Theoretical investigations on molecules with similar structural motifs, such as other benzyl (B1604629) alcohol derivatives, have demonstrated the utility of DFT in predicting molecular geometries and electronic properties.

By applying DFT, the optimized molecular structure of this compound can be determined, providing theoretical values for bond lengths, bond angles, and dihedral angles. A common and effective approach involves using the B3LYP functional with a basis set like 6-311G++(d,p), which has been shown to yield reliable results for organic molecules containing elements like fluorine and oxygen. The presence of the electronegative fluorine atom and the ethoxy group is expected to influence the geometry of the benzene (B151609) ring and the orientation of the hydroxymethyl group.

Table 1: Predicted Molecular Geometry Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-H Bond Length | ~0.96 Å |

| C-O-H Bond Angle | ~109° |

| C-C-F Bond Angle | ~119° |

Note: These are estimated values based on calculations of similar fluorinated aromatic compounds. Actual calculated values may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy and hydroxyl groups. The LUMO, conversely, is likely to be distributed over the aromatic ring, with some contribution from the antibonding orbitals of the C-F and C-O bonds. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the ethoxy group will modulate the energies of these orbitals. It is common to use computational analysis to unravel the effects of substituent groups on the HOMO and LUMO of a given system. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 eV |

Note: These values are estimations based on FMO analyses of structurally related aromatic compounds. wuxibiology.com The specific values will depend on the computational method employed.

Molecular Dynamics Simulations and Force Field Development for Fluorinated Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For systems containing this compound, MD can provide insights into conformational changes, intermolecular interactions, and solvent effects. A critical component for accurate MD simulations is a well-parameterized force field.

Developing a reliable force field for fluorinated organic compounds is an active area of research. acs.orgucl.ac.uk Standard force fields may not always accurately capture the unique electronic and steric effects of fluorine atoms. Therefore, specific parameters for the torsional, van der Waals, and electrostatic interactions involving the fluorine and ethoxy substituents may need to be developed or validated. This often involves fitting parameters to high-level quantum mechanical calculations or experimental data. researchgate.netnih.gov Once a suitable force field is established, MD simulations can be performed to study the behavior of this compound in various environments, such as in solution or at interfaces. mdpi.comnih.gov

In Silico Predictions of Chemical Reactivity and Stability

Computational methods can be used to predict the chemical reactivity and stability of this compound without the need for extensive experimental work. Various descriptors derived from quantum chemical calculations can be used to gauge its reactivity.

For instance, the calculated HOMO and LUMO energies provide a direct measure of its susceptibility to electrophilic and nucleophilic attack, respectively. wuxibiology.com The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical reactions. For this compound, the oxygen atoms of the hydroxyl and ethoxy groups are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atom of the hydroxyl group will be a site of positive potential. In silico tools can also be employed to predict potential toxicological endpoints based on the molecular structure. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve studying its oxidation, esterification, or substitution reactions. For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) is a fundamentally important transformation. patsnap.com

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and activation energies. This provides a detailed, step-by-step picture of how the reaction proceeds. For instance, studying the reaction of this compound with an oxidizing agent would involve calculating the energies of the reactant, the transition state for hydrogen abstraction from the benzylic carbon, and the final product. Such studies have been performed for benzyl alcohol itself, providing a framework for understanding the influence of the ethoxy and fluoro substituents on the reaction pathway. nih.govgdut.edu.cn The presence of these substituents will likely alter the activation barriers and reaction rates compared to the unsubstituted parent molecule.

Conformational Analysis of this compound

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its preferred conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The key degrees of freedom in this compound are the rotation around the C(aromatic)-C(methylene) bond and the C(methylene)-O bond, as well as the orientation of the ethyl group in the ethoxy substituent.

Structure Activity Relationship Sar Studies of Fluorinated Benzyl Alcohol Derivatives

Impact of Fluorine Substitution on Molecular Interactions

The introduction of a fluorine atom, one of the most electronegative elements, onto the benzyl (B1604629) ring instigates profound changes in the molecule's characteristics. These alterations are fundamental to understanding the compound's reactivity and potential as a building block in various chemical syntheses. The effects of fluorination can be multifaceted, sometimes leading to unexpected consequences on the physical and chemical properties of adjacent functional groups.

Fluorine's strong electron-withdrawing nature significantly perturbs the electron density of the aromatic ring. This inductive effect can influence the acidity of the benzylic alcohol's hydroxyl group. Quantitative structure-activity relationship (QSAR) studies on substituted phenols and benzyl alcohols have demonstrated that electronic effects, often quantified by the Hammett sigma constant (σ), are crucial predictors of activity. nih.govsigmaaldrich.com For halogenated benzyl alcohols, a QSAR model's predictive power is sharply enhanced when the Hammett sigma constant is included as a descriptor, highlighting the importance of electronic effects. sigmaaldrich.com

The position of the fluorine atom is critical. Studies on fluorinated benzyl alcohols have shown that ortho-fluorination generally increases the hydrogen-bond (HB) acidity of the hydroxyl group. hyphadiscovery.com In contrast, comparing the pKa of benzyl alcohol (~15.4) with that of phenols like o-cresol (B1677501) (~10.3) illustrates how the electronic environment of the hydroxyl group dramatically impacts its acidity. jocpr.com The fluorine atom in 3-ethoxy-5-fluorobenzyl alcohol, being meta to the hydroxymethyl group, exerts a primarily inductive electron-withdrawing effect, which is expected to increase the acidity of the benzylic proton compared to its non-fluorinated analogue.

Table 1: Comparison of Acidity in Benzyl Alcohol and Related Phenols

| Compound | pKa | Reference |

| Benzyl alcohol | 15.4 | jocpr.com |

| 2-Phenylethanol | 15.9 | jocpr.com |

| o-Cresol | 10.3 | jocpr.com |

| 2-Ethylphenol | 10.2 | jocpr.com |

Role of Ethoxy Group in Modulating Biological and Material Properties

The ethoxy group (-OCH2CH3), an ether linkage to the aromatic ring, imparts distinct properties to the molecule. It is considered a relatively lipophilic group, and its presence can modulate a compound's pharmacokinetic profile, such as absorption and distribution. jocpr.com

Compared to a hydroxyl (-OH) group, an ethoxy group is less polar and acts as a hydrogen bond acceptor only, whereas a hydroxyl group can act as both a hydrogen bond donor and acceptor. ontosight.aistereoelectronics.org This difference is critical in drug design, as replacing a hydroxyl with an ether can test the importance of hydrogen bond donation for receptor binding. stereoelectronics.org The ethoxy group's bulk is also larger than a hydroxyl group, which can introduce steric effects that influence binding affinity. stereoelectronics.org

Positional Isomerism and its Influence on Activity

The relative positions of substituents on the benzene (B151609) ring are a determining factor in the molecule's activity. The arrangement of the ethoxy group at position 3 and the fluorine atom at position 5 creates a specific electronic and steric environment.

Studies on other substituted aromatic compounds provide clear evidence for the importance of isomerism. For example, in a series of fluoro-substituted derivatives of the compound YC-1, the ortho-fluoro derivative showed significantly better inhibitory activity against HIF-1 transcription than the meta and para isomers. nih.gov This demonstrates that moving the fluorine atom by just one carbon can drastically alter biological efficacy. Similarly, QSAR studies on halogenated benzyl alcohols show that the toxicity profile changes with the substituent's position (ortho, meta, or para). sigmaaldrich.com

In this compound, the meta-relationship between the two substituents means their electronic effects (electron-donating resonance from the ethoxy group and inductive withdrawal from both) combine in a specific manner to influence the reactivity of the ring and the benzylic alcohol. This substitution pattern is distinct from, for example, a para-fluorinated analogue where resonance effects of the fluorine would be more pronounced.

Table 2: Influence of Fluoro- Substitution Position on Biological Activity of YC-1 Analogues

| Compound (YC-1 Analogue) | Fluoro- Substitution Position | IC50 (μM) | Reference |

| 26a | ortho | 4.9 | nih.gov |

| 26b | meta | 10 | nih.gov |

| 26c | para | 19 | nih.gov |

Comparative SAR with Non-Fluorinated and Non-Ethoxylated Analogues

To fully appreciate the contributions of the fluorine and ethoxy groups, it is useful to compare this compound with its simpler analogues.

Benzyl Alcohol (Non-Fluorinated, Non-Ethoxylated): The parent compound, benzyl alcohol, is a simple aromatic alcohol with a pKa of about 15.4. jocpr.compatsnap.com Its reactivity is centered on the hydroxyl group and the benzylic C-H bonds. patsnap.com It serves as a baseline for understanding how substituents modify these fundamental properties.

3-Ethoxybenzyl Alcohol (Non-Fluorinated Analogue): In this analogue, the fluorine atom is absent. The dominant substituent effect comes from the meta-ethoxy group, which has a weak electron-donating resonance effect and an inductive electron-withdrawing effect. The absence of the highly electronegative fluorine atom would result in a different electron distribution on the ring, lower acidity of the OH group, and altered intermolecular interaction potential compared to this compound. Studies comparing alkylated and halogenated phenols show that both types of substituents significantly impact toxicity, but their contributions are distinct and can be modeled using parameters like log Kow and the Hammett constant. nih.gov

Table 3: Comparative Properties of Benzyl Alcohol and its Derivatives

| Compound | Molecular Formula | Key Substituents | Expected Relative Acidity | Notable Features |

| Benzyl Alcohol | C₇H₈O | None | Baseline | Parent compound patsnap.com |

| 3-Fluorobenzyl Alcohol | C₇H₇FO | 3-Fluoro | Higher than Benzyl Alcohol | Inductive withdrawal by F sigmaaldrich.com |

| 3-Ethoxybenzyl Alcohol | C₉H₁₂O₂ | 3-Ethoxy | Lower than fluorinated analogue | Ethoxy group adds lipophilicity ontosight.ai |

| This compound | C₉H₁₁FO₂ | 3-Ethoxy, 5-Fluoro | Highest | Combined electronic effects of F and OEt |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-5-fluorobenzyl alcohol, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example:

- Step 1 : Introduce the ethoxy group via nucleophilic aromatic substitution (e.g., using NaOEt on a halogenated precursor).

- Step 2 : Fluorination via electrophilic substitution (e.g., using Selectfluor® or DAST).

- Step 3 : Reduction of a benzaldehyde intermediate (e.g., NaBH₄ or LiAlH₄) to yield the alcohol .

Q. How can spectroscopic techniques confirm the structure of this compound?

- 1H/13C NMR : The ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and fluorine-induced deshielding of aromatic protons (δ 6.8–7.2 ppm) are diagnostic.

- FTIR : Stretching vibrations for -OH (~3300 cm⁻¹), C-F (~1200 cm⁻¹), and C-O (ether, ~1100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion [M]+ at m/z ~170 (exact mass: 170.08 g/mol) and fragmentation patterns consistent with benzyl alcohol derivatives .

Q. What safety protocols are critical during handling?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How do the electronic effects of ethoxy and fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating ethoxy group (+M effect) activates the ring toward electrophilic substitution at the para position, while the electron-withdrawing fluorine (-I effect) directs meta/para reactivity. Computational studies (DFT) can model charge distribution.

- Experimental Design : Compare Suzuki-Miyaura coupling yields using this compound vs. non-fluorinated analogs. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported solubility data for fluorinated benzyl alcohols?

- Data Analysis : Re-evaluate solvent polarity (e.g., logP ~1.5 for analogs) and temperature effects. Use Hansen solubility parameters to predict compatibility.

- Experimental Validation : Conduct cloud-point titration (e.g., in water/THF) and compare with computational predictions (COSMO-RS) .

Q. How can this compound serve as a precursor for bioactive molecules?

- Application Example : Convert to 3-Ethoxy-5-fluorobenzyl chloride (via SOCl₂) for nucleophilic displacement with amines, yielding potential kinase inhibitors.

- Biological Testing : Screen derivatives for IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays .

Q. What environmental persistence data exist for this compound, and how can degradation be studied?

- Analytical Methods : Use GC-MS to track degradation products in simulated wastewater.

- Advanced Oxidation : Test Fenton’s reagent (Fe²⁺/H₂O₂) or UV/O₃ systems for breakdown efficiency. Monitor fluoride release via ion chromatography .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.